An In-depth Technical Guide to the 1H, 13C, and 19F NMR Spectral Analysis of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the 1H, 13C, and 19F NMR Spectral Analysis of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
This technical guide provides a comprehensive analysis of the predicted 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this complex molecule. Due to the absence of publicly available experimental NMR data for this specific compound, this guide leverages spectral data from analogous structures and foundational NMR principles to provide robust predictions.
Molecular Structure and Electronic Environment Analysis
2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride (CAS Number: 1154355-35-7) possesses a unique substitution pattern on the benzene ring that dictates its NMR spectral features. Understanding the electronic nature of each substituent is paramount to predicting the chemical shifts of the various nuclei.
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-SO2Cl (Sulfonyl Chloride): This is a strongly electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. It de-shields (shifts downfield) the protons and carbons on the aromatic ring, particularly at the ortho and para positions.
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-OCHF2 (Difluoromethoxy): The two fluorine atoms make this group strongly electron-withdrawing through induction. This effect will de-shield the aromatic ring. The geminal proton on the difluoromethyl group will exhibit a characteristic triplet in the 1H NMR spectrum due to coupling with the two fluorine atoms, and a doublet in the 19F NMR spectrum.
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-OCH3 (Methoxy): This group is electron-donating through resonance, which will shield (shift upfield) the aromatic protons and carbons, especially at the ortho and para positions.
The interplay of these competing electronic effects results in a complex and informative set of NMR spectra.
Figure 1: Structure of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride with atom numbering for NMR assignment.
Predicted 1H, 13C, and 19F NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of substituent effects and data from analogous compounds. The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl3).
Table 1: Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.20 - 7.35 | d | 3JH3-H4 = 8.5 - 9.0 | Ortho to the electron-donating -OCH3 group and meta to the strongly electron-withdrawing -SO2Cl and -OCHF2 groups. |
| H-4 | 7.55 - 7.70 | dd | 3JH4-H3 = 8.5 - 9.0, 4JH4-H6 = 2.5 - 3.0 | Ortho to the strongly electron-withdrawing -SO2Cl group and para to the electron-withdrawing -OCHF2 group, leading to significant de-shielding. |
| H-6 | 7.85 - 8.00 | d | 4JH6-H4 = 2.5 - 3.0 | Ortho to the strongly electron-withdrawing -SO2Cl and -OCHF2 groups, resulting in the most downfield aromatic signal. |
| -OCH3 | 3.85 - 3.95 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |
| -OCHF2 | 6.50 - 6.80 | t | 2JH-F = 72.0 - 75.0 | Characteristic triplet for a proton geminal to two fluorine atoms. |
Table 2: Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 138.0 - 142.0 | Quaternary carbon attached to the strongly electron-withdrawing -SO2Cl group. |
| C-2 | 150.0 - 155.0 | Quaternary carbon attached to the electron-withdrawing -OCHF2 group. |
| C-3 | 114.0 - 118.0 | Shielded by the ortho -OCH3 group. |
| C-4 | 125.0 - 130.0 | De-shielded by the para -SO2Cl group. |
| C-5 | 160.0 - 165.0 | Quaternary carbon attached to the electron-donating -OCH3 group. |
| C-6 | 120.0 - 125.0 | De-shielded by the ortho -SO2Cl and -OCHF2 groups. |
| -OCH3 | 55.5 - 56.5 | Typical chemical shift for a methoxy carbon.[1] |
| -OCHF2 | 115.0 - 120.0 (t, 1JC-F ≈ 240-250 Hz) | Carbon attached to two fluorine atoms, will appear as a triplet with a large one-bond C-F coupling constant. |
Table 3: Predicted 19F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -OCHF 2 | -80.0 to -95.0 | d | 2JF-H = 72.0 - 75.0 | Typical range for a difluoromethoxy group, appearing as a doublet due to coupling with the geminal proton.[2] |
Experimental Protocols
To obtain high-quality NMR spectra for 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride, the following protocols are recommended.
Sample Preparation
Due to the reactive nature of sulfonyl chlorides, aprotic deuterated solvents are essential to prevent sample degradation.[3]
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Weighing: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
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Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO). Ensure the sample is fully dissolved.
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Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm for 1H and 13C). For 19F NMR, an external reference of CFCl3 (δ = 0.00 ppm) or a secondary standard can be used.
Figure 2: A generalized workflow for NMR sample preparation.
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer.
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Pulse Program: Standard single-pulse (zg30)
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Number of Scans: 16-64 (depending on concentration)
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Spectral Width: -2 to 12 ppm
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Acquisition Time: 3-4 seconds
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Relaxation Delay: 2-5 seconds
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Pulse Program: Proton-decoupled single-pulse (zgpg30)
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Number of Scans: 1024 or more (due to low natural abundance and sensitivity)
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Spectral Width: 0 to 220 ppm
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Acquisition Time: 1-2 seconds
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Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
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Pulse Program: Proton-coupled single-pulse
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Number of Scans: 64-128
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Spectral Width: -50 to -150 ppm (or a wider range to be safe)
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Acquisition Time: 1-2 seconds
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Relaxation Delay: 2 seconds
Data Interpretation and Structural Verification
The acquired spectra should be processed with appropriate Fourier transformation, phasing, and baseline correction.
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1H NMR: The aromatic region should display three distinct signals corresponding to the three aromatic protons. The integration of these signals should be 1:1:1. The splitting patterns (a doublet of doublets and two doublets) will confirm the 1,2,5-substitution pattern. The methoxy group should appear as a singlet with an integration of 3H, and the difluoromethoxy proton as a triplet with an integration of 1H.
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13C NMR: A proton-decoupled spectrum should show eight distinct signals: six for the aromatic carbons and one each for the methoxy and difluoromethoxy carbons. The difluoromethoxy carbon will be split into a triplet due to 1JC-F coupling.
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19F NMR: The spectrum should exhibit a single doublet, confirming the presence of two equivalent fluorine atoms coupled to one proton.
By comparing the experimental data with the predicted values and interpreting the coupling patterns, the structure of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride can be unambiguously confirmed.
Conclusion
This technical guide provides a robust framework for the 1H, 13C, and 19F NMR analysis of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride. By understanding the electronic contributions of the substituents and following the detailed experimental protocols, researchers can confidently acquire and interpret the NMR data to verify the structure and purity of this compound, which is of significant interest in synthetic and medicinal chemistry.
References
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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NextSDS. (n.d.). 2-(difluoromethyl)benzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. Retrieved from [Link]
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Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]
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